molecular formula C16H11F3N4O B2433030 3-(trifluoromethyl)benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone CAS No. 338419-92-4

3-(trifluoromethyl)benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

Cat. No.: B2433030
CAS No.: 338419-92-4
M. Wt: 332.286
InChI Key: RZHVYSUQGDQTST-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Trifluoromethyl)benzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone” is a chemical compound with the molecular formula C16H11F3N4O and a molecular weight of 332.28 . It’s used for pharmaceutical testing .

Scientific Research Applications

Synthesis and Structure

  • Synthesis of Novel Quinoline-3-Carbaldehyde Hydrazones: These compounds have been synthesized and characterized, showing potential as anticancer agents due to their pronounced cancer cell growth inhibitory effects (Korcz et al., 2018).

Biological Activity

  • Antimicrobial and Anti-inflammatory Properties: Hydrazones derivatives of quinoxalinone have shown significant antimicrobial and anti-inflammatory activity (Khan et al., 2009).
  • DNA Binding and Antimicrobial Agent: Novel heterocyclic substituted quinoline Schiff bases have been studied for their interaction with DNA and exhibit antibacterial and antifungal activities (Lamani et al., 2008).

Chemical Applications

  • Spectrophotometric Estimation of Metals: A derivative of the compound has been used in the simultaneous estimation of Copper(II) and Iron(III) using spectrophotometric methods, demonstrating its utility in analytical chemistry (Raju, 2020).
  • Trifluoromethylation Reactions: The compound has been involved in nucleophilic addition reactions, contributing to the field of organic synthesis and the creation of trifluoromethylated compounds (Pareja et al., 1999).

Molecular Studies

  • Vibrational Spectroscopic Studies: Quinoline-2-carbaldehyde benzoyl hydrazone, a related compound, has been analyzed through vibrational spectroscopy, aiding in the understanding of molecular structures (Sheeja et al., 2010).

Properties

IUPAC Name

3-[2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)11-5-3-4-10(8-11)9-20-23-14-15(24)22-13-7-2-1-6-12(13)21-14/h1-9H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHVYSUQGDQTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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